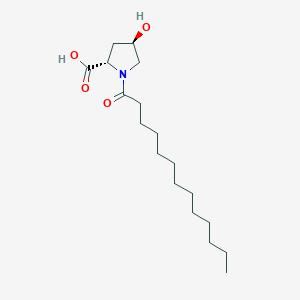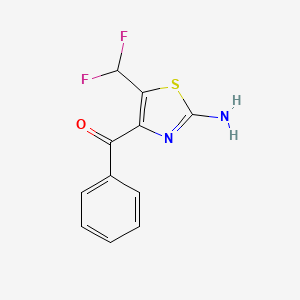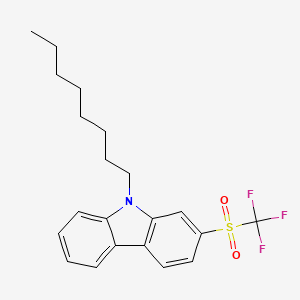![molecular formula C15H16ClN3S B15160714 Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N'-ethyl- CAS No. 677343-22-5](/img/structure/B15160714.png)
Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N'-ethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N’-ethyl- is a chemical compound that belongs to the class of guanidines Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidines typically involves the reaction of an amine with an activated guanidine precursor. For Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N’-ethyl-, the synthesis can be achieved through the following steps:
Preparation of the precursor: The precursor can be synthesized by reacting 4-chlorothiophenol with a suitable phenyl derivative under controlled conditions.
Industrial Production Methods
Industrial production of guanidines often involves large-scale reactions using automated systems to ensure consistency and efficiency. The use of solid-state mechanochemical ball milling has been highlighted as an effective method for synthesizing guanidines without the need for bulk solvents .
化学反应分析
Types of Reactions
Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N’-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and guanidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
科学研究应用
Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N’-ethyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Explored for its antimicrobial and antitumor properties.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
作用机制
The mechanism of action of Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N’-ethyl- involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine moiety can form strong hydrogen bonds with biological molecules, influencing their structure and function. This compound may also interact with DNA and proteins, affecting cellular processes and pathways .
相似化合物的比较
Similar Compounds
N-(4-Chlorophenyl)guanidine: Shares the guanidine core but lacks the ethyl and phenylthio groups.
Thiourea derivatives: Similar in structure but with a sulfur atom replacing the oxygen in the urea moiety.
Pyrimidine derivatives: Contain a similar guanidine functionality but with a different heterocyclic core.
Uniqueness
Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N’-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenylthio group enhances its potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
677343-22-5 |
|---|---|
分子式 |
C15H16ClN3S |
分子量 |
305.8 g/mol |
IUPAC 名称 |
1-[4-(4-chlorophenyl)sulfanylphenyl]-2-ethylguanidine |
InChI |
InChI=1S/C15H16ClN3S/c1-2-18-15(17)19-12-5-9-14(10-6-12)20-13-7-3-11(16)4-8-13/h3-10H,2H2,1H3,(H3,17,18,19) |
InChI 键 |
ZIJLCEOYEUOLNB-UHFFFAOYSA-N |
规范 SMILES |
CCN=C(N)NC1=CC=C(C=C1)SC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Methylphenyl)methyl]cyclopent-1-ene-1-carboxylic acid](/img/structure/B15160643.png)
![(1R,2R)-2-[4-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B15160655.png)
![N,N'-[(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B15160667.png)

![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine](/img/structure/B15160686.png)
![7,7-Bis(2-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane](/img/structure/B15160700.png)
![10-(m-Tolyl)benzo[h]quinoline](/img/structure/B15160706.png)
![3-{2-[(9H-Fluoren-2-yl)oxy]ethylidene}-1-azabicyclo[2.2.2]octane](/img/structure/B15160709.png)
![1H,7H-Cyclopenta[5,6][1,4]dioxino[2,3-d]imidazole](/img/structure/B15160711.png)

![2-methyl-6-[(Z)-prop-1-enyl]pyridine](/img/structure/B15160721.png)

![Methanone, phenyl(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B15160730.png)

